N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the phenyl ring and an additional methoxy group attached to the benzamide moiety
Mechanism of Action
- Unlike traditional antibiotics (e.g., rifamycins), which bind to the β-subunits of RNAP, this compound interacts with the “switch region” of bacterial RNAP. This novel binding site has been identified as a potential drug target .
- The compound’s binding alters the conformation of RNAP, affecting its function and ultimately inhibiting bacterial growth .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with bacterial RNA polymerase, inhibiting its activity. The interaction occurs at the switch region of the enzyme, which is crucial for its function This inhibition can lead to the suppression of bacterial gene transcription, making this compound a potential antibacterial agent
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, the compound inhibits RNA polymerase, leading to a decrease in RNA synthesis and subsequent cell death. This effect is particularly pronounced in Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae . In eukaryotic cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism, although specific effects on these processes have yet to be fully characterized.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and ultimately leading to bacterial cell death The compound’s methoxy groups may play a role in its binding affinity and specificity for the enzyme
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and potential damage to non-target cells . Threshold effects and the compound’s therapeutic window need to be carefully determined to optimize its use in medical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that could influence its biological activity . Effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide can be compared with other benzamide derivatives, such as:
N-(2,4-dimethoxyphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group, which may alter its reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-4-hydroxybenzamide: Contains a hydroxyl group, which can significantly impact its solubility and hydrogen bonding capabilities.
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide: The presence of a nitro group can introduce different electronic effects and potential biological activities.
The uniqueness of this compound lies in its specific combination of methoxy groups, which can influence its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNZKJKIZHOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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